molecular formula C17H24N2 B14600732 1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole CAS No. 61055-70-7

1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole

Cat. No.: B14600732
CAS No.: 61055-70-7
M. Wt: 256.4 g/mol
InChI Key: DFBUMLQKBVEXQI-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 3,4-dimethylphenyl group attached to a hexyl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their wide range of biological and chemical properties, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with hexylamine to form the intermediate 3,4-dimethylphenylhexylamine. This intermediate is then reacted with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring, yielding the desired compound .

Industrial Production Methods

Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Catalysts such as zinc chloride or nickel complexes may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated reagents, basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethylphenyl)ethyl]-1H-imidazole
  • 1-[2-(3,4-Dimethylphenyl)propyl]-1H-imidazole
  • 1-[2-(3,4-Dimethylphenyl)butyl]-1H-imidazole

Uniqueness

1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole is unique due to its specific structural features, such as the hexyl chain and the 3,4-dimethylphenyl groupCompared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific research and industrial applications .

Properties

CAS No.

61055-70-7

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

1-[2-(3,4-dimethylphenyl)hexyl]imidazole

InChI

InChI=1S/C17H24N2/c1-4-5-6-17(12-19-10-9-18-13-19)16-8-7-14(2)15(3)11-16/h7-11,13,17H,4-6,12H2,1-3H3

InChI Key

DFBUMLQKBVEXQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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